(S)-benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-hydroxypentanoate
Overview
Description
(S)-benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-hydroxypentanoate is a useful research compound. Its molecular formula is C27H27NO5 and its molecular weight is 445.5 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that this compound is a derivative of valine , an essential amino acid. Amino acids play crucial roles in numerous biological processes, including protein synthesis, serving as precursors for the synthesis of molecules in other metabolic pathways, and more.
Mode of Action
As a valine derivative , it may interact with biological systems in a manner similar to that of valine. Valine is incorporated into proteins during translation and can influence protein structure and function. The fluorenylmethyloxycarbonyl (Fmoc) group in the compound is a common protecting group used in peptide synthesis , suggesting that this compound may be involved in such processes.
Biochemical Pathways
As a derivative of valine , it might be involved in protein synthesis and other metabolic pathways where valine plays a role.
Result of Action
As a derivative of valine , it might influence protein structure and function, and potentially affect cellular processes where these proteins are involved.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. For instance, it is noted that fluorenylmethyloxycarbonyl (Fmoc) amino acid derivatives are stable at room temperature and have a long shelf-life .
Properties
IUPAC Name |
benzyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-hydroxypentanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27NO5/c29-16-8-15-25(26(30)32-17-19-9-2-1-3-10-19)28-27(31)33-18-24-22-13-6-4-11-20(22)21-12-5-7-14-23(21)24/h1-7,9-14,24-25,29H,8,15-18H2,(H,28,31)/t25-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIIIJAKNDRLSNK-VWLOTQADSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CCCO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@H](CCCO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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